molecular formula C12H18ClN3O2 B3378686 N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride CAS No. 1458137-04-6

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B3378686
CAS No.: 1458137-04-6
M. Wt: 271.74 g/mol
InChI Key: NNRCNCZCTJSBRV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride: is a chemical compound with the molecular formula C12H17N3O2·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a carboxamide group, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-methoxyaniline with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of complex molecules .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs with potential therapeutic applications .

Medicine: this compound has been investigated for its potential use in the treatment of neurological disorders and as an antidepressant. Its ability to interact with neurotransmitter receptors makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood and behavior .

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)piperazine-1-carboxamide hydrochloride
  • N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride
  • N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride

Comparison: N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCNCZCTJSBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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